
Brepocitinib signaling pathway IL-12 IL-23
inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Brepocitinib

CAS No.: 1883299-62-4

Cat. No.: S539196

Get Quote

Mechanism of Action and Scientific Rationale

Brepocitinib functions as an orthosteric inhibitor, competing with ATP for binding to the active, catalytic

site on the TYK2 and JAK1 kinases [1]. This action prevents the phosphorylation and activation of the STAT

proteins (Signal Transducer and Activator of Transcription), which are crucial for the expression of

inflammatory genes.

Targeted Cytokines and Pathways: By inhibiting TYK2 and JAK1, Brepocitinib selectively reduces
signaling from cytokines that depend on these kinases, including:

IL-12 and IL-23: Both signal through receptor complexes involving TYK2 and JAK2, leading to
the phosphorylation of STAT4 and STAT3, respectively [1] [2]. These pathways promote the

differentiation and maintenance of pathogenic T-helper (Th) 1 and Th17 cells, which produce
pro-inflammatory mediators like IL-17, IL-22, GM-CSF, and TNF-α [2].

Type I Interferons (IFN-α/β): Signal through a receptor complex utilizing TYK2 and JAK1,
activating STAT1 and STAT2 [3] [4]. The type I interferon pathway is critically implicated in the

pathogenesis of dermatomyositis.
Interferon-gamma (IFN-γ): Signals via JAK1 and JAK2 [3]. Brepocitinib's inhibition of JAK1

therefore also contributes to reducing IFN-γ signaling.

Preclinical Experimental Evidence
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The rationale for Brepocitinib's use in dermatomyositis is supported by in vitro studies demonstrating its

protective effects at the cellular level.
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Figure 2: Preclinical experimental workflow for evaluating Brepocitinib's protective effects on myotubes and

endothelial cells.

The experimental methodology, as outlined in an abstract from the American College of Rheumatology,

involved two main in vitro models [4]:

Human Skeletal Muscle Myotube Assay: Differentiated human myotubes were pre-treated with

Brepocitinib at two concentrations (130 nM, reflecting the average free plasma concentration in
humans taking a 30 mg dose, and 1 µM) before being exposed to IFN-I.

Human Dermal Microvascular Endothelial Cell (HMEC-1) Assay: Vascular networks formed by
HMEC-1 cells were pre-treated with the same concentrations of Brepocitinib before IFN-I exposure.

The key quantitative results from these experiments are summarized in the table below.

Experimental Model
Induced
Damage by
IFN-I

Prevention with
Brepocitinib (130 nM)

Prevention with
Brepocitinib (1 µM)

Myotubes (Myosin surface

area)

Reduced by

~40% (p <
0.0001)

Restored to ~96% of

control (p < 0.001 vs.
IFN-I)

Restored to 100% of

control (p < 0.0001 vs.
IFN-I)

Endothelial Cells (Network
parameters: nodes, segment

length, mesh area)

Reduced by
47-50% (p <

0.001)

Restored to 89-111% of
control (p < 0.001 for all

vs. IFN-I)

Restored to 89-111% of
control (p < 0.001 for all

vs. IFN-I)

Table 1: Summary of preclinical results showing Brepocitinib's protection against IFN-I-induced damage.

Data sourced from [4].

Clinical Trial Data and Pharmacokinetics

The strong preclinical rationale has been translated into clinical development, with a Phase 3 trial

demonstrating significant efficacy.

Clinical Efficacy in Dermatomyositis
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The Phase 3 VALOR study (NCT05437263) in dermatomyositis patients demonstrated robust performance

for Brepocitinib [5]:

Efficacy Measure Brepocitinib 30 mg Placebo
p-
value

Primary Endpoint

Mean Total Improvement Score (TIS) at

Week 52

46.5 31.2 0.0006

Secondary Endpoints

Patients with moderate response (TIS ≥40) > 67% Not
Reported

-

Patients with major response (TIS ≥60) ~ 50% Not
Reported

-

Cutaneous clinical remission (in patients
with mod.-severe skin disease)

44% 21% -

Steroid-Sparing Effect

Patients achieving steroid dose ≤2.5 mg/day 62% 34% -

Patients discontinuing steroids altogether 42% 23% -

Onset of Action Separation from placebo

observed from Week 4

-

Table 2: Key efficacy outcomes from the Phase 3 VALOR study [5].

Human Metabolism and Disposition

Understanding the drug's pharmacokinetic profile is critical for its application. A mass balance study in

healthy volunteers revealed key characteristics [6]:
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Parameter Finding

Absorption Rapid (Tmax of total radioactivity and brepocitinib: ~0.5 hours)

Elimination Primarily renal

Mass Balance
Recovery

96.7% ± 6.3% of the dose

- Recovered in Urine 88.0% ± 8.0%

- Recovered in Feces 8.7% ± 2.1%

Primary Circulating
Metabolite

M1 (formed by hydroxylation at the C5' position of the pyrazole ring);
constituted 37.1% of circulating radioactivity

Primary Metabolic
Enzymes

CYP3A4/5 (77%), CYP1A2 (14%)

Note on Metabolite M1 Highly unstable in human plasma, undergoing chemical oxidation to form a
cleavage product (M2).

Table 3: Key pharmacokinetic and metabolic properties of Brepocitinib from a human mass balance study

[6].

Conclusion and Future Directions

Brepocitinib represents a promising, targeted therapeutic approach based on a well-defined mechanism of

TYK2/JAK1 inhibition. The robust preclinical data demonstrating protection against key pathological insults

in dermatomyositis, combined with strong positive results from a landmark Phase 3 clinical trial, position it

as a potential future standard of care for this condition [3] [5] [4].

Its development underscores the importance of targeting specific intracellular signaling hubs in complex

autoimmune diseases. Beyond dermatomyositis, Brepocitinib is also being investigated for other immune-

mediated conditions, including non-infectious uveitis and cutaneous sarcoidosis, which may share

overlapping pathogenic cytokine pathways [5].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s539196?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0090955624007141
https://www.smolecule.com/products/s539196?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39008325/
https://trial.medpath.com/news/2e74b5f6f94d2b1b/brepocitinib-achieves-first-ever-positive-phase-3-results-in-dermatomyositis-setting-new-treatment-standard
https://acrabstracts.org/abstract/brepocitinib-prevents-type-i-interferon-induced-damage-in-cultured-myocytes-and-endothelial-cells-indicating-a-potential-role-in-the-treatment-of-dermatomyositis/
https://www.smolecule.com/products/s539196?utm_src=pdf-body
https://trial.medpath.com/news/2e74b5f6f94d2b1b/brepocitinib-achieves-first-ever-positive-phase-3-results-in-dermatomyositis-setting-new-treatment-standard
https://www.smolecule.com/products/s539196?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Targeted therapy for psoriasis: A focus on tyrosine kinase ... [psoriasis-hub.com]

2. Decoding IL-23 Signaling Cascade for New Therapeutic ... [pmc.ncbi.nlm.nih.gov]

3. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor [pubmed.ncbi.nlm.nih.gov]

4. Brepocitinib Prevents Type-I Interferon Induced Damage in ... [acrabstracts.org]

5. Brepocitinib Achieves First-Ever Positive Phase 3 Results in ... [trial.medpath.com]

6. The Metabolism and Disposition of Brepocitinib in Humans ... [sciencedirect.com]

To cite this document: Smolecule. [Brepocitinib signaling pathway IL-12 IL-23 inhibition]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539196#brepocitinib-

signaling-pathway-il-12-il-23-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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